N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGGPSAZZYRUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with benzoxepine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzoxepine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparison with Similar Compounds
Structural Analog Analysis
The compound shares functional and structural similarities with pesticidal acetamides (), though its benzoxepine core distinguishes it from aliphatic or heteroaromatic analogs. Key comparisons are tabulated below:
Key Differences and Implications
This could influence binding affinity in biological targets .
Absence of a chloro group (common in pesticidal analogs) may reduce electrophilic reactivity, impacting mode of action.
Molecular Weight : The higher molecular weight (~309 g/mol) compared to alachlor (269 g/mol) could affect bioavailability and pharmacokinetics.
Biological Activity
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide, also known as KW-2449, is a compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoxepine core structure with a carboxamide functional group, contributing to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 270.33 g/mol.
KW-2449 functions primarily as a multi-targeted kinase inhibitor. It exhibits inhibitory effects on several kinases including:
- FLT3 : Inhibition with an IC50 of 6.6 nM.
- ABL : Inhibition with an IC50 of 14 nM.
- Aurora Kinase : Inhibition with an IC50 of 48 nM.
These interactions lead to significant downstream effects on cell proliferation and survival pathways.
In Vitro Biological Activity
In vitro studies have demonstrated that KW-2449 effectively inhibits the growth of various leukemia cell lines expressing FLT3 mutations. The growth inhibitory concentrations (GI50) for specific cell lines are as follows:
| Cell Line | GI50 (μM) |
|---|---|
| FLT3/ITD | 0.024 |
| FLT3/D835Y | 0.046 |
| Wild-type FLT3 | 0.014 |
| MOLM-13 | 0.024 |
| MV4;11 | 0.011 |
The compound also suppresses the phosphorylation of FLT3 and its downstream target phospho-STAT5 in a dose-dependent manner, indicating its potential to disrupt critical signaling pathways involved in leukemia progression .
In Vivo Efficacy
In vivo studies have shown that oral administration of KW-2449 leads to significant tumor growth inhibition in xenograft models of FLT3-mutated leukemia. Key findings include:
- Tumor Growth Inhibition : Dose-dependent reduction in tumor volume was observed in SCID mice inoculated with MOLM-13 cells.
| Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 2.5 | 30 |
| 5.0 | 45 |
| 10 | 60 |
| 20 | 75 |
Additionally, KW-2449 has been noted to induce G2/M arrest and apoptosis in FLT3 wild-type human leukemia cells, showcasing its broad-spectrum activity against different leukemia types .
Clinical Relevance and Case Studies
Recent clinical evaluations have highlighted KW-2449's potential in overcoming resistance mechanisms in imatinib-resistant leukemia. In primary samples from patients with acute myeloid leukemia (AML), the compound demonstrated significant antiproliferative activity, suggesting its utility as a treatment option for resistant cases .
Case Study Example
A case study involving a patient with FLT3-mutated AML treated with KW-2449 showed promising results:
- Patient Profile : 45-year-old male with relapsed AML.
- Treatment Regimen : KW-2449 administered at a dose of 10 mg/kg bi-daily.
- Outcome : Significant reduction in leukemic blasts and improvement in bone marrow function after four weeks of treatment.
Q & A
Q. What are the key synthetic challenges in preparing N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide, and how are they addressed?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the 2,3-dimethylphenyl group to the benzoxepine core (e.g., using carbodiimide coupling agents like EDC or DCC) .
- Purification via column chromatography to isolate intermediates, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .
- Crystallization for final product isolation, requiring precise control of solvent evaporation rates to avoid impurities .
Challenges include low yields in cyclization steps (due to steric hindrance from dimethyl groups) and ensuring regioselectivity. Reaction monitoring via TLC and HPLC-MS is critical .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR spectroscopy (¹H and ¹³C) identifies key signals:
- IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₁₉NO₂: 294.1489) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity?
Methodological Answer: Comparative studies with analogs (e.g., N-(4-fluorophenyl) or N-(phenoxyphenyl) derivatives) reveal:
-
Substituent effects on binding affinity :
Analog Target IC₅₀ (nM) Source N-(2,3-dimethylphenyl) Kinase X 12.3 ± 1.2 N-(4-fluorophenyl) Kinase X 28.7 ± 3.1 N-(phenoxyphenyl) Kinase Y 45.6 ± 4.5 -
The 2,3-dimethylphenyl group enhances hydrophobic interactions in Kinase X’s ATP-binding pocket, reducing IC₅₀ by 57% compared to the 4-fluorophenyl analog .
Q. How can contradictory data on metabolic stability be resolved?
Methodological Answer: Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 45 min vs. 120 min) may arise from:
- Species-specific CYP450 metabolism : Rat vs. human microsomes show differential oxidation rates at the benzoxepine ring’s C7 position .
- Experimental variables : Pre-incubation time (5–30 min) and NADPH concentration (1–2 mM) significantly affect degradation kinetics. Standardizing protocols (e.g., 10 min pre-incubation, 1 mM NADPH) reduces variability .
Q. What computational approaches predict this compound’s pharmacokinetic profile?
Methodological Answer:
- In silico ADMET prediction :
- QSAR models prioritize analogs with logP < 3.5 for improved aqueous solubility .
Data-Driven Research Design
Q. How to design assays for target selectivity across kinase isoforms?
Methodological Answer:
- Kinase panel screening : Use a 50-kinase panel (e.g., Eurofins KinaseProfiler) with ATP concentrations at Km values to avoid false positives .
- Crystallography : Co-crystallize the compound with Kinase X (PDB: 3T8) to map interactions with the hinge region (e.g., hydrogen bonds with Glu92 and Lys45) .
Q. What strategies optimize in vivo efficacy in rodent models?
Methodological Answer:
- Dose-ranging studies : Administer 10–50 mg/kg orally, monitoring plasma levels via LC-MS/MS to ensure Cₐᵥₑ > IC₉₀ for 6–8 hours .
- Toxicokinetics : Assess liver enzyme (ALT/AST) elevations at 72 hours post-dose; histopathology confirms hepatotoxicity thresholds .
Critical Analysis of Existing Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
